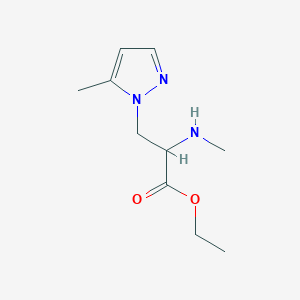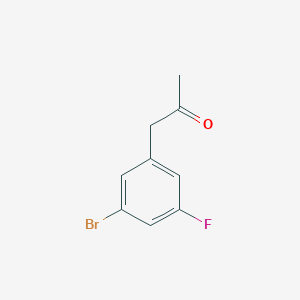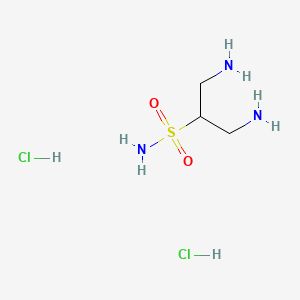
1,3-Diaminopropane-2-sulfonamidedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diaminopropane-2-sulfonamidedihydrochloride is an organic compound characterized by the presence of two amine groups and a sulfonamide group attached to a propane backbone. This compound is typically found in the form of a dihydrochloride salt, which enhances its solubility in water and other polar solvents. It is used in various chemical and biological applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diaminopropane-2-sulfonamidedihydrochloride typically involves the reaction of 1,3-diaminopropane with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to improve its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diaminopropane-2-sulfonamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diaminopropane-2-sulfonamidedihydrochloride has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Therapeutic Agents: Studied for its therapeutic properties in treating various diseases.
Industry
Polymer Production: Used in the production of specialty polymers.
Surfactants: Component in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 1,3-Diaminopropane-2-sulfonamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The sulfonamide group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminopropane: Lacks the sulfonamide group, making it less versatile in certain applications.
1,4-Diaminobutane (Putrescine): Has a longer carbon chain, affecting its reactivity and applications.
1,5-Diaminopentane (Cadaverine): Similar to putrescine but with an even longer carbon chain.
Uniqueness
1,3-Diaminopropane-2-sulfonamidedihydrochloride is unique due to the presence of both amine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its analogs.
Eigenschaften
Molekularformel |
C3H13Cl2N3O2S |
|---|---|
Molekulargewicht |
226.13 g/mol |
IUPAC-Name |
1,3-diaminopropane-2-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C3H11N3O2S.2ClH/c4-1-3(2-5)9(6,7)8;;/h3H,1-2,4-5H2,(H2,6,7,8);2*1H |
InChI-Schlüssel |
GFNMXKIDZQHALV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CN)S(=O)(=O)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


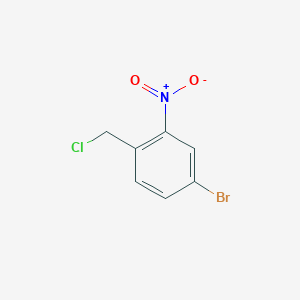
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)
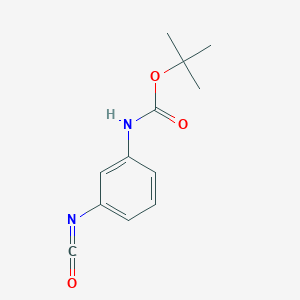
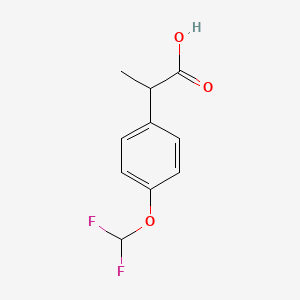
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)

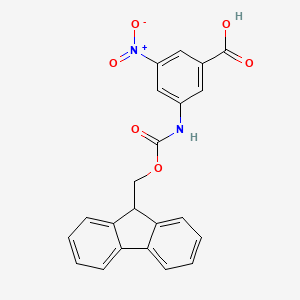
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)

